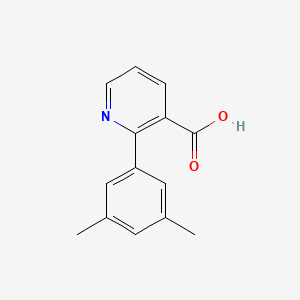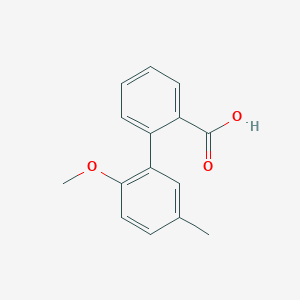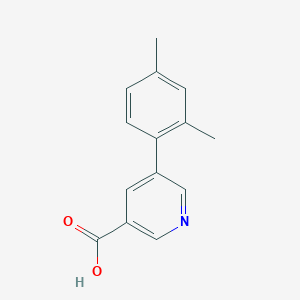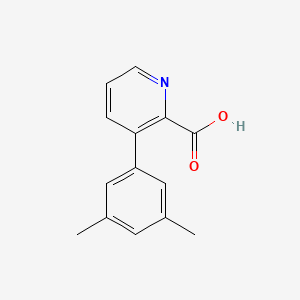
2-(3,5-Dimethylphenyl)nicotinic acid, 95%
描述
2-(3,5-Dimethylphenyl)nicotinic acid, also known as DMNPA, is an organic compound that is widely used in scientific research. It is a structural analog of nicotine and has a number of biochemical and physiological effects that make it an important tool for understanding the effects of nicotine in the body.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 2-(3,5-Dimethylphenyl)nicotinic acid involves the reaction of 3,5-dimethylphenylacetonitrile with malonic acid in the presence of sodium ethoxide to form 2-(3,5-dimethylphenyl)malonic acid. This intermediate is then decarboxylated using potassium hydroxide to yield 2-(3,5-dimethylphenyl)acetic acid, which is then converted to the final product using a modified Knoevenagel condensation reaction with nicotinic acid.
Starting Materials
3,5-dimethylphenylacetonitrile, malonic acid, sodium ethoxide, potassium hydroxide, nicotinic acid
Reaction
Step 1: Reaction of 3,5-dimethylphenylacetonitrile with malonic acid in the presence of sodium ethoxide to form 2-(3,5-dimethylphenyl)malonic acid., Step 2: Decarboxylation of 2-(3,5-dimethylphenyl)malonic acid using potassium hydroxide to yield 2-(3,5-dimethylphenyl)acetic acid., Step 3: Modified Knoevenagel condensation reaction of 2-(3,5-dimethylphenyl)acetic acid with nicotinic acid to form 2-(3,5-Dimethylphenyl)nicotinic acid.
科学研究应用
2-(3,5-Dimethylphenyl)nicotinic acid, 95% has been used in a variety of scientific research applications, including studies of nicotine addiction, nicotine toxicity, and nicotine metabolism. It has also been used to study the effects of nicotine on the nervous system and to investigate the effects of nicotine on the cardiovascular system. In addition, 2-(3,5-Dimethylphenyl)nicotinic acid, 95% has been used to study the effects of nicotine on the respiratory system and to investigate the effects of nicotine on cancer cells.
作用机制
2-(3,5-Dimethylphenyl)nicotinic acid, 95% is believed to act as an agonist at nicotinic acetylcholine receptors. It binds to these receptors, activating them and causing a variety of biochemical and physiological effects. These effects include increased levels of dopamine, increased heart rate, increased blood pressure, and increased alertness.
生化和生理效应
2-(3,5-Dimethylphenyl)nicotinic acid, 95% has been shown to have a number of biochemical and physiological effects. It has been shown to increase levels of dopamine, a neurotransmitter involved in reward and motivation. It has also been shown to increase heart rate, blood pressure, and alertness. In addition, 2-(3,5-Dimethylphenyl)nicotinic acid, 95% has been shown to increase the release of norepinephrine, a neurotransmitter involved in the regulation of mood and stress.
实验室实验的优点和局限性
2-(3,5-Dimethylphenyl)nicotinic acid, 95% is a useful tool for scientific research due to its high purity and its ability to bind to nicotinic acetylcholine receptors. However, there are some limitations to its use in laboratory experiments. One limitation is that it is not as potent as nicotine and may not produce as strong of an effect in laboratory experiments. In addition, it is not as readily available as nicotine and may be more difficult to obtain.
未来方向
There are a number of potential future directions for research involving 2-(3,5-Dimethylphenyl)nicotinic acid, 95%. One potential direction is to further study the effects of 2-(3,5-Dimethylphenyl)nicotinic acid, 95% on the nervous system and the cardiovascular system. Additionally, further research could be done to investigate the effects of 2-(3,5-Dimethylphenyl)nicotinic acid, 95% on cancer cells and to explore its potential as a therapeutic agent. Additionally, further research could be done to explore the potential of 2-(3,5-Dimethylphenyl)nicotinic acid, 95% as an anti-addiction agent. Finally, further research could be done to explore the potential of 2-(3,5-Dimethylphenyl)nicotinic acid, 95% as a tool for studying nicotine metabolism and nicotine toxicity.
属性
IUPAC Name |
2-(3,5-dimethylphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-9-6-10(2)8-11(7-9)13-12(14(16)17)4-3-5-15-13/h3-8H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WETLDURMEKSIMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=C(C=CC=N2)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40680749 | |
| Record name | 2-(3,5-Dimethylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40680749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethylphenyl)nicotinic acid | |
CAS RN |
1226149-93-4 | |
| Record name | 2-(3,5-Dimethylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40680749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















